methyl 3-{[(2Z)-6-bromo-3-{[(oxolan-2-yl)methyl]carbamoyl}-2H-chromen-2-ylidene]amino}benzoate
Description
Methyl 3-{[(2Z)-6-bromo-3-{[(oxolan-2-yl)methyl]carbamoyl}-2H-chromen-2-ylidene]amino}benzoate is a structurally complex coumarin derivative. Its core consists of a 2H-chromen-2-one (coumarin) scaffold substituted at position 6 with a bromine atom and at position 3 with a carbamoyl group linked to an oxolan-2-ylmethyl moiety. The Z-configuration of the imine (2-ylidene)amino bridge connecting the coumarin ring to the methyl benzoate group confers distinct electronic and steric properties. This compound’s synthesis likely involves multi-step reactions, including condensation, amide coupling, and cyclization, akin to methodologies described in related coumarin derivatives .
Properties
IUPAC Name |
methyl 3-[[6-bromo-3-(oxolan-2-ylmethylcarbamoyl)chromen-2-ylidene]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN2O5/c1-29-23(28)14-4-2-5-17(11-14)26-22-19(21(27)25-13-18-6-3-9-30-18)12-15-10-16(24)7-8-20(15)31-22/h2,4-5,7-8,10-12,18H,3,6,9,13H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMIVMMVFWTBNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of methyl 3-{[(2Z)-6-bromo-3-{[(oxolan-2-yl)methyl]carbamoyl}-2H-chromen-2-ylidene]amino}benzoate, a comparative analysis with structurally analogous coumarin derivatives is provided below:
Key Comparative Findings
Synthetic Pathways: The target compound shares synthetic parallels with and , where brominated coumarin intermediates undergo nucleophilic substitution or condensation reactions. For example, the use of sodium acetate as a base (as in ) and hydroxylamine derivatives (as in ) highlights common strategies for introducing nitrogen-containing functional groups.
Structural and Electronic Features: The Z-configuration of the imine bridge distinguishes the target compound from analogues with E-configurations or non-conjugated linkages. The oxolan-2-ylmethyl group introduces a tetrahydrofuran-derived substituent, contrasting with the benzyl or phenyl groups in . This modification may improve metabolic stability compared to benzyl-containing analogues .
The carbamoyl group’s oxolan-2-ylmethyl chain likely improves water solubility relative to purely aromatic substituents (e.g., phenyl in ), though less than hydroxylated analogues.
Crystallographic and Computational Analysis :
- Structural refinement tools like SHELXL (used in ) and WinGX/ORTEP (described in ) are critical for resolving the Z-configuration and anisotropic displacement parameters of such compounds. For example, SHELXL’s robust handling of twinned data () would be essential for analyzing the target compound’s crystal lattice.
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